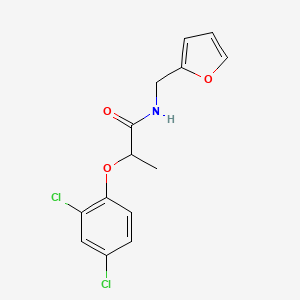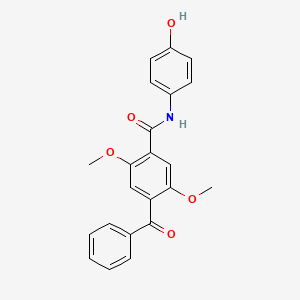
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole-based compounds and is synthesized through a multi-step process.
Mécanisme D'action
The exact mechanism of action of 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in inflammatory, cancerous, or bacterial processes.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can exert various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its potential therapeutic applications, its ease of synthesis, and its relatively low cost. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as neurodegenerative diseases and diabetes.
In conclusion, 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has shown potential for therapeutic applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Méthodes De Synthèse
The synthesis of 1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrophenyl hydrazine to form 3-(4-nitrophenyl)-5-(3,4-dimethoxyphenyl)-1H-pyrazole. This intermediate compound is then reacted with benzoyl chloride to obtain the final product.
Applications De Recherche Scientifique
1-benzoyl-5-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propriétés
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-31-22-13-10-18(14-23(22)32-2)21-15-20(16-8-11-19(12-9-16)27(29)30)25-26(21)24(28)17-6-4-3-5-7-17/h3-14,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNNLEVUIKFPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)

![4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)

![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162417.png)
![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)
![2-[(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5162442.png)
![N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5162464.png)